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Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the

biosynthesis of melanin and other polyphenolic compounds.[1][2] It catalyzes two primary

reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the

subsequent oxidation of L-DOPA to the highly reactive intermediate, L-dopaquinone.[1][3][4]

Due to its role in hyperpigmentation disorders, tyrosinase is a major target for the development

of inhibitory compounds in the pharmaceutical and cosmetic industries.[2][5]

This document provides detailed protocols for assessing tyrosinase activity by monitoring the

formation of products downstream from L-dopaquinone, using L-DOPA as the substrate. The

primary method described is a robust and high-throughput-compatible spectrophotometric

assay that measures the formation of dopachrome, a colored intermediate.

Principle of the Assay
The assay is based on the diphenolase activity of tyrosinase, which oxidizes L-DOPA to L-
dopaquinone. L-dopaquinone is an unstable ortho-quinone that rapidly undergoes a non-

enzymatic cyclization to form leucodopachrome, which is then oxidized to dopachrome.[2][6]

Dopachrome is a distinct orange-red colored compound with a maximum absorbance around

475 nm.[2][7] The rate of dopachrome formation is directly proportional to the tyrosinase

activity. By measuring the increase in absorbance at 475 nm over time, the enzyme's activity
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can be quantified. This principle is widely used for screening potential tyrosinase inhibitors,

where a reduction in the rate of dopachrome formation indicates inhibitory activity.[1][2]

Melanin Biosynthesis Pathway
The synthesis of melanin is a multi-step process initiated by tyrosinase. L-dopaquinone is a

critical branch point in the pathway, leading to the production of either black-brown eumelanin

or red-yellow pheomelanin, the latter occurring in the presence of cysteine.[8]
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Caption: The melanin synthesis pathway initiated by tyrosinase.

Experimental Protocols
Protocol 1: Spectrophotometric Assay for Tyrosinase
Activity and Inhibition
This protocol is optimized for a 96-well microplate format, ideal for high-throughput screening.

A. Materials and Reagents
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Mushroom Tyrosinase (EC 1.14.18.1), e.g., 1000 units/mL stock[1]

L-DOPA (L-3,4-dihydroxyphenylalanine)[1]

Sodium Phosphate Buffer (50 mM, pH 6.8)[1]

Dimethyl sulfoxide (DMSO)

Kojic Acid (positive control inhibitor)[1]

Test inhibitor compound

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance at 475 nm[1]

B. Preparation of Solutions

50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium

phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution with the

other until the pH reaches 6.8.[1]

Tyrosinase Stock Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in ice-

cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.

[1] The final concentration in the well will be 200 units/mL.

L-DOPA Solution (10 mM): Dissolve L-DOPA powder in phosphate buffer. This solution

should be prepared fresh just before use to minimize auto-oxidation.[1] The final

concentration in the well will be 2 mM.

Inhibitor Stock Solutions: Dissolve the test inhibitor and Kojic Acid in DMSO to create high-

concentration stocks (e.g., 10-100 mM). Prepare serial dilutions in phosphate buffer. Ensure

the final DMSO concentration in the assay does not exceed 1% to prevent interference with

enzyme activity.[1]

C. Assay Procedure
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Plate Setup: Add reagents to each well of a 96-well plate according to the layout below (total

volume per well = 100 µL).[1]

Well Type
Phosphate
Buffer

Inhibitor/Vehicl
e

Tyrosinase
(1000 U/mL)

L-DOPA (10
mM)

Blank 80 µL 20 µL (Vehicle) - -

Negative Control 60 µL 20 µL (Vehicle) 20 µL Add in Step 3

Positive Control 40 µL
20 µL (Kojic

Acid)
20 µL Add in Step 3

Test 40 µL
20 µL (Test

Inhibitor)
20 µL Add in Step 3

(Note: Vehicle is

the solvent used

for the inhibitor,

e.g., buffer with

1% DMSO)

Pre-incubation: After adding the buffer, inhibitor/vehicle, and tyrosinase solution, mix gently

and incubate the plate at 25°C for 10 minutes.[1] This allows the inhibitor to bind to the

enzyme.

Initiate Reaction: Add 20 µL of the 10 mM L-DOPA solution to all wells except the Blank wells

to start the reaction.[1]

Absorbance Measurement: Immediately place the plate in a microplate reader and begin

measuring the absorbance at 475 nm. Take readings every minute for 10 to 20 minutes.[1]

D. Data Analysis

Correct for Blank: Subtract the absorbance of the Blank wells from all other readings.

Calculate Reaction Rate (Velocity): For each well, plot absorbance vs. time. The initial linear

portion of the curve represents the reaction rate (V = ΔAbs/Δt).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tyrosinase_Activity_Assay_Using_L_DOPA_with_Tyrosinase_IN_13.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tyrosinase_Activity_Assay_Using_L_DOPA_with_Tyrosinase_IN_13.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tyrosinase_Activity_Assay_Using_L_DOPA_with_Tyrosinase_IN_13.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tyrosinase_Activity_Assay_Using_L_DOPA_with_Tyrosinase_IN_13.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate Percentage Inhibition: Use the rates from the control and test wells to calculate the

percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100% Where

V_control is the rate of the Negative Control and V_inhibitor is the rate of the test well.

Experimental Workflow

1. Prepare Solutions
(Buffer, L-DOPA, Enzyme, Inhibitors)

2. Set up 96-Well Plate
(Buffer, Enzyme, Inhibitor/Vehicle)

3. Pre-incubate Plate
(25°C for 10 min)

4. Initiate Reaction
(Add L-DOPA Substrate)

5. Measure Absorbance
(475 nm, every min for 10-20 min)

6. Data Analysis
(Calculate Rates & % Inhibition)
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Click to download full resolution via product page

Caption: Workflow for the tyrosinase inhibition assay.

Quantitative Data
Table 1: Kinetic Parameters for Mushroom Tyrosinase
The following table summarizes typical kinetic parameters for the diphenolase activity of

mushroom tyrosinase using L-DOPA as the substrate. These values can vary based on

enzyme purity, source, and assay conditions.

Parameter Value Reference

Michaelis Constant (K_m) 0.45 - 2.86 mM [3][6]

Maximum Velocity (V_max) 1.87 (µM/min) [6]

Turnover Number (k_cat) 0.93 s⁻¹ [6]

Catalytic Efficiency

(k_cat/K_m)
0.33 s⁻¹mM⁻¹ [6]

Table 2: Example Inhibition Data
This table shows representative data from an inhibition assay using Kojic Acid as the inhibitor.

Compound Concentration (µM) Rate (ΔAbs/min) % Inhibition

Negative Control 0 0.052 0%

Kojic Acid 5 0.039 25.0%

Kojic Acid 10 0.027 48.1%

Kojic Acid 25 0.015 71.2%

Kojic Acid 50 0.008 84.6%

Alternative Assay Methods
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While the dopachrome method is most common due to its simplicity, other methods exist:

MBTH Coupling Assay: L-dopaquinone can be trapped with 3-methyl-2-benzothiazolinone

hydrazone (MBTH) to form a stable pink adduct with an absorbance maximum at 505 nm.

This "stopped assay" is approximately 15 times more sensitive than the dopachrome assay.

[9]

Ascorbic Acid Coupled Assay: In the presence of ascorbic acid, L-dopaquinone is reduced

back to L-DOPA. The rate of tyrosinase activity can be determined by monitoring the

depletion of ascorbic acid via its absorbance at 265 nm.[7][10]

Electrometric Method: The conversion of L-DOPA to dopachrome involves a net release of

protons. Tyrosinase activity can be measured by monitoring the change in H+ concentration

with a sensitive pH meter.[10]

These alternative methods can be valuable when the test compounds interfere with

absorbance readings at 475 nm or when higher sensitivity is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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